Thioxacillin Potassium Salt Thioxacillin Potassium Salt Thioxacillin is a derivative (impurity) of Oxacillin which is used as an antibiotic related to Penicillin.
Brand Name: Vulcanchem
CAS No.: 5053-35-0
VCID: VC0194094
InChI: InChI=1S/C19H19N3O4S2/c1-9-11(12(21-26-9)10-7-5-4-6-8-10)15(23)20-13-16(24)22-14(18(25)27)19(2,3)28-17(13)22/h4-8,13-14,17H,1-3H3,(H,20,23)(H,25,27)/t13-,14+,17-/m1/s1
SMILES: CC1=C(C(=NO1)C2=CC=CC=C2)C(=O)NC3C4N(C3=O)C(C(S4)(C)C)C(=O)S
Molecular Formula: C19H19N3O4S2
Molecular Weight: 417.5

Thioxacillin Potassium Salt

CAS No.: 5053-35-0

Cat. No.: VC0194094

Molecular Formula: C19H19N3O4S2

Molecular Weight: 417.5

Purity: > 95%

* For research use only. Not for human or veterinary use.

Thioxacillin Potassium Salt - 5053-35-0

Specification

CAS No. 5053-35-0
Molecular Formula C19H19N3O4S2
Molecular Weight 417.5
IUPAC Name (2R,5R,6R)-3,3-dimethyl-6-[(5-methyl-3-phenyl-1,2-oxazole-4-carbonyl)amino]-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carbothioic S-acid
Standard InChI InChI=1S/C19H19N3O4S2/c1-9-11(12(21-26-9)10-7-5-4-6-8-10)15(23)20-13-16(24)22-14(18(25)27)19(2,3)28-17(13)22/h4-8,13-14,17H,1-3H3,(H,20,23)(H,25,27)/t13-,14+,17-/m1/s1
SMILES CC1=C(C(=NO1)C2=CC=CC=C2)C(=O)NC3C4N(C3=O)C(C(S4)(C)C)C(=O)S

Introduction

Chemical Structure and Properties

Thioxacillin Potassium Salt belongs to the penicillin group of antibiotics, characterized by a beta-lactam ring structure. It is the potassium salt form of thioxacillin, featuring a modified side chain that distinguishes it from other penicillin derivatives. The molecular structure incorporates specific functional groups that contribute to its antimicrobial properties and pharmacological activity.

Basic Chemical Information

Identification and Nomenclature

Proper identification of pharmaceutical compounds is essential for research, quality control, and regulatory compliance. Thioxacillin Potassium Salt has been assigned various identifiers and alternative names in chemical databases and literature.

Registry Information

The compound possesses several identification codes used in chemical databases and regulatory contexts:

Identifier TypeCode/Number
PubChem CID139024607
CAT NumberBO-4310
CAS NumberNot Available (NA)
UNII Code5FXQ27L5LR
Alternative Registry5053-35-0

Synonyms and Alternative Names

The compound is recognized by several alternative names in scientific literature and commercial contexts:

  • Thiooxacillin

  • Thioxacillin Potassium Salt

  • 3,3-Dimethyl-6-(5-methyl-3-phenyl-4-isoxazolecarboxamido)-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carbothioic Acid Potassium Salt

This variety of naming conventions underscores the importance of standardized nomenclature in pharmaceutical research and highlights the compound's position within the broader penicillin family.

Comparative Analysis with Related Compounds

Relationship to Amoxicillin/Clavulanate Potassium

While distinct from Thioxacillin Potassium Salt, other potassium salt formulations of penicillin derivatives, such as Amoxicillin/Clavulanate Potassium, are well-studied antibacterial combinations. These combinations consist of a semisynthetic penicillin antibiotic (amoxicillin) and a beta-lactamase inhibitor (clavulanate potassium) . The inclusion of a beta-lactamase inhibitor enhances efficacy against resistant bacteria by protecting the beta-lactam antibiotic from enzymatic degradation.

Structural Comparison Table

CompoundStructural Distinctive FeaturesPotential Impact on Activity
Thioxacillin Potassium SaltThiocarbonyl substitution, isoxazole side chainPotentially altered spectrum of activity and stability
Amoxicillinp-hydroxyphenyl side chainBroad-spectrum activity
OxacillinIsoxazole side chain, carbonyl (vs. thiocarbonyl)Resistance to beta-lactamases

Research Status and Development History

Database Records and Timeline

The limited information available suggests a relatively recent formal documentation of Thioxacillin Potassium Salt in chemical databases. PubChem records indicate the compound was added to their database on September 13, 2019, with modifications as recent as February 22, 2025 . This recent documentation history could suggest either:

  • The compound is relatively new in research and development

  • It has existed previously but received limited research attention

  • It has been primarily used in specialized research contexts with limited publication

Publication Landscape

The scarcity of comprehensive information about Thioxacillin Potassium Salt in the scientific literature suggests a limited research focus on this specific compound. This contrasts with extensively studied penicillin derivatives like amoxicillin, which have numerous clinical studies and publications detailing their properties, applications, and clinical outcomes .

Research Gaps

Several critical knowledge gaps exist regarding Thioxacillin Potassium Salt:

  • Comprehensive antimicrobial activity spectrum

  • Resistance patterns and susceptibility to beta-lactamases

  • Detailed pharmacokinetic and pharmacodynamic profiles

  • Clinical applications and therapeutic advantages, if any

  • Toxicity profile and safety considerations

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